molecular formula C6H6N4O B12970027 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol

3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol

Katalognummer: B12970027
Molekulargewicht: 150.14 g/mol
InChI-Schlüssel: ACTFFSTVBNFISG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its unique structural properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol can be achieved through various methods. One common approach involves the cyclization of 2-hydrazinopyridines with isothiocyanates under electrochemical conditions . Another method includes the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . These methods are efficient and provide good yields of the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and palladium catalysis allows for rapid and efficient production, making it suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazolo[4,3-a]pyridines, which can exhibit different biological activities depending on the substituents introduced .

Wissenschaftliche Forschungsanwendungen

3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol is unique due to its fused ring structure, which imparts specific electronic and steric properties. These properties can enhance its binding affinity to biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C6H6N4O

Molekulargewicht

150.14 g/mol

IUPAC-Name

3-amino-1H-[1,2,4]triazolo[4,3-a]pyridin-7-one

InChI

InChI=1S/C6H6N4O/c7-6-9-8-5-3-4(11)1-2-10(5)6/h1-3,8H,(H2,7,9)

InChI-Schlüssel

ACTFFSTVBNFISG-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=CC1=O)NN=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.